Gadobutrol Monohydrate is a gadolinium-based contrast agent primarily used in magnetic resonance imaging (MRI). It enhances the contrast of images, allowing for better visualization of internal structures and abnormalities within the body. The compound is characterized by its high stability and low toxicity, making it suitable for clinical applications. Gadobutrol Monohydrate is classified as a macrocyclic gadolinium contrast agent, which is known for its reduced risk of nephrotoxicity compared to linear agents.
Gadobutrol Monohydrate is derived from gadolinium, a rare earth element. It is classified under the category of gadolinium-based contrast agents (GBCAs) used in medical imaging. Specifically, it falls under the macrocyclic class, which includes other agents that provide enhanced stability against dissociation in physiological conditions. This stability is crucial for minimizing potential side effects associated with gadolinium exposure.
The synthesis of Gadobutrol Monohydrate involves several key steps:
Gadobutrol Monohydrate has a complex molecular structure characterized by its macrocyclic nature. The chemical formula can be represented as:
The structure consists of a central gadolinium ion coordinated by a macrocyclic ligand that includes multiple functional groups such as carboxymethyl groups which enhance its solubility and stability in aqueous solutions.
Nuclear magnetic resonance spectroscopy provides insights into the molecular environment of Gadobutrol Monohydrate:
Gadobutrol Monohydrate primarily participates in complexation reactions due to its gadolinium content. Under typical conditions, it does not undergo oxidation or reduction reactions. The key reactions involved in its synthesis include:
The mechanism of action for Gadobutrol Monohydrate during MRI involves enhancing the contrast of images through changes in magnetic resonance signals. This occurs due to:
Relevant analytical data indicate that Gadobutrol Monohydrate maintains a purity level exceeding 98%, which is critical for its application as a contrast agent .
Gadobutrol Monohydrate serves several important roles in scientific research and clinical practice:
The core macrocyclic framework of gadobutrol monohydrate is 1,4,7,10-tetraazacyclododecane (cyclen), engineered for high thermodynamic stability with gadolinium(III) ions. Design strategies prioritize:
Table 1: Ligand Design Elements and Functional Impact
Design Feature | Chemical Rationale | Impact on Chelate |
---|---|---|
Cyclen Macrocycle | Size-matched cavity for Gd³⁺ (ionic radius 1.08 Å) | High thermodynamic stability (log K = 21.8) |
Triacetate Pendant Arms | Octadentate coordination (4N + 3O + 1H₂O) | Enhanced kinetic inertness |
Trihydroxybutyl Moiety | Hydrophilicity and stereochemical control | Improved solubility and biocompatibility |
The (2R,3S)-1,3,4-trihydroxybutan-2-yl side chain confers chirality essential for pharmacokinetics. Key synthetic approaches include:
Alkylation of cyclen requires precise control to avoid over-alkylation:
Solvent selection critically influences reaction kinetics and purity:
Table 2: Solvent Systems in Key Synthesis Steps
Synthetic Step | Optimal Solvent System | Temperature | Reaction Efficiency |
---|---|---|---|
Trihydroxybutyl Functionalization | Ethanol/water (4:1) | 80°C | 92% conversion |
Carboxymethyl Alkylation | Tetrahydrofuran/water (PTC) | 60°C | 85% isolated yield |
Gadolinium Chelation | Water (pH 6.0) | 75°C | >95% complexation |
pH governs both ligand-metal affinity and impurity profiles:
Key Research Findings:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7